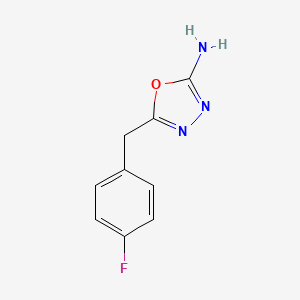

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Beschreibung

Significance of 1,3,4-Oxadiazole (B1194373) Heterocycles in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, and it is considered a "privileged scaffold" in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov This is due to its presence in a wide array of biologically active compounds. mdpi.comresearchgate.net The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester groups, which can enhance pharmacological activity by participating in hydrogen bonding interactions with biological receptors. nih.gov

Derivatives of 1,3,4-oxadiazole have been shown to exhibit a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.comresearchgate.net These activities are summarized in the table below:

| Biological Activity | Description |

| Antimicrobial | Compounds containing the 1,3,4-oxadiazole ring have demonstrated activity against various bacterial and fungal strains. mdpi.com For instance, Furamizole, a nitrofuran derivative containing a 1,3,4-oxadiazole ring, possesses strong antibacterial properties. mdpi.com |

| Anticancer | Numerous 1,3,4-oxadiazole derivatives have been investigated for their potential as anticancer agents. tandfonline.com Zibotentan is an example of a 1,3,4-oxadiazole-containing compound with anticancer activity. mdpi.comresearchgate.net |

| Anti-inflammatory | Several studies have reported the anti-inflammatory effects of 1,3,4-oxadiazole derivatives, with some compounds showing activity comparable to standard drugs like Indomethacin. mdpi.com |

| Antiviral | The 1,3,4-oxadiazole scaffold is present in antiviral drugs, most notably Raltegravir, which is used in the treatment of HIV infection. mdpi.comresearchgate.net |

| Anticonvulsant | Research has indicated that certain 1,3,4-oxadiazole derivatives possess anticonvulsant properties. |

| Analgesic | Analgesic effects have also been observed in various derivatives of 1,3,4-oxadiazole. mdpi.com |

The versatility and broad biological activity of the 1,3,4-oxadiazole nucleus make it a cornerstone in the design and synthesis of novel therapeutic agents. openmedicinalchemistryjournal.com

Research Context of Fluorine Substitution in Medicinal Chemistry

Key motivations for fluorine substitution in drug design include:

Improved Metabolic Stability: Fluorine can be used to block metabolically labile sites in a molecule, thereby increasing its resistance to metabolic degradation and extending its half-life. acs.orgbohrium.com

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can increase a ligand's binding affinity to its target protein. nih.govtandfonline.com

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which in turn can improve its bioavailability. tandfonline.comacs.orgbohrium.com

The strategic placement of fluorine atoms can, therefore, be a powerful tool to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate. acs.org

Overview of the Current Research Landscape for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

While the 1,3,4-oxadiazole scaffold and fluorine substitution are individually well-researched areas, the specific compound this compound is not extensively documented in publicly available research. However, the existing literature on analogous compounds provides a strong rationale for its investigation.

Research on similar structures, such as 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, has focused on the synthesis and characterization of new derivatives. ekb.egekb.eg Studies on other fluorinated 1,3,4-oxadiazole derivatives have explored their potential as antibacterial agents. nih.gov For example, a recent study on new trifluoromethyl-1,3,4-oxadiazole amide derivatives revealed potent inhibitory effects against various bacterial strains. nih.gov

Given the known broad-spectrum biological activity of the 1,3,4-oxadiazole ring and the advantageous properties conferred by fluorine substitution, it is hypothesized that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Future research will likely focus on the synthesis of this compound and its derivatives, followed by screening for a range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCYIPLTOREIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620088 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828911-26-8 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluorobenzyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Classical Synthetic Routes to 2-Amino-1,3,4-oxadiazoles

The formation of the 2-amino-1,3,4-oxadiazole scaffold is a well-documented process in organic synthesis, with several reliable methods available. These methods often begin with a carboxylic acid bearing the desired substituent for the 5-position of the oxadiazole ring.

Cyclization Reactions via Hydrazide Intermediates

A common and versatile approach to 2-amino-1,3,4-oxadiazoles involves the use of hydrazide intermediates. These intermediates can be readily prepared and subsequently cyclized using a variety of reagents to form the desired heterocyclic ring.

The synthesis of the crucial hydrazide intermediate, 2-(4-fluorophenyl)acetohydrazide (B1309197), typically commences with 4-fluorophenylacetic acid. A standard procedure involves the esterification of the carboxylic acid, for instance, by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst, to yield the corresponding methyl ester. This ester is then subjected to hydrazinolysis, a reaction with hydrazine (B178648) hydrate, which displaces the alkoxy group to form the desired 2-(4-fluorophenyl)acetohydrazide. This hydrazide serves as a key building block for the subsequent cyclization step.

| Starting Material | Reagents | Intermediate |

| 4-Fluorophenylacetic acid | 1. Methanol, H₂SO₄ (cat.) 2. Hydrazine hydrate | 2-(4-Fluorophenyl)acetohydrazide |

One of the most direct methods for the construction of the 2-amino-1,3,4-oxadiazole ring from a hydrazide intermediate is through the use of cyanogen (B1215507) bromide (BrCN). In this reaction, the 2-(4-fluorophenyl)acetohydrazide is treated with cyanogen bromide. The reaction proceeds through a cyclization mechanism, resulting in the formation of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine. This method is widely employed due to its efficiency and the ready availability of the reagents.

| Intermediate | Reagent | Product |

| 2-(4-Fluorophenyl)acetohydrazide | Cyanogen Bromide (BrCN) | This compound |

Alternative carbonyl sources can also be employed for the cyclization of hydrazides. For instance, the reaction of a hydrazide with a reagent like phosgene (B1210022) or its equivalents can lead to the formation of the oxadiazole ring. However, the use of cyanogen bromide is often preferred for the direct synthesis of the 2-amino substituted derivatives.

The dehydration of 1,2-diacylhydrazines is a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. While not a direct route to 2-amino derivatives, it is a fundamental reaction in oxadiazole chemistry. This process typically requires a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid to facilitate the intramolecular cyclization and elimination of a water molecule.

A closely related and highly relevant method involves the cyclodehydration of an acylsemicarbazide. The required intermediate, 1-(2-(4-fluorophenyl)acetyl)semicarbazide, can be prepared from 2-(4-fluorophenyl)acetohydrazide. Subsequent treatment with a dehydrating agent like phosphorus oxychloride promotes the ring closure to yield this compound. The synthesis of the analogous 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine has been successfully achieved by reacting 4-chlorophenylacetic acid with semicarbazide (B1199961) in the presence of phosphorus oxychloride. ekb.eg This strongly suggests the viability of this pathway for the fluoro-substituted counterpart.

| Precursor | Dehydrating Agent | Product |

| 1-(2-(4-Fluorophenyl)acetyl)semicarbazide | Phosphorus oxychloride (POCl₃) | This compound |

Methods Involving Thiosemicarbazides

An increasingly popular and efficient route to 2-amino-1,3,4-oxadiazoles involves the use of thiosemicarbazide (B42300) intermediates. These precursors offer advantages in terms of reactivity and often lead to high yields of the desired products under mild conditions.

The synthesis begins with the preparation of 1-(2-(4-fluorophenyl)acetyl)thiosemicarbazide. This is typically achieved by reacting 2-(4-fluorophenyl)acetohydrazide with an appropriate isothiocyanate or by other standard methods for thiosemicarbazide formation. The subsequent cyclization of this thiosemicarbazide intermediate is the key step in forming the 1,3,4-oxadiazole (B1194373) ring.

A variety of reagents can be used to effect this transformation, which is essentially a desulfurative cyclization. Common reagents include lead oxide (PbO), iodine in the presence of a base, and tosyl chloride (TsCl) with a base like pyridine. nih.gov The reaction with tosyl chloride, in particular, is noted for its high efficiency and mild conditions. nih.gov The sulfur atom of the thiosemicarbazide is activated, facilitating the intramolecular nucleophilic attack of the oxygen atom, followed by elimination to form the stable aromatic oxadiazole ring.

| Precursor | Cyclization Reagent | Product |

| 1-(2-(4-Fluorophenyl)acetyl)thiosemicarbazide | Tosyl chloride, Pyridine | This compound |

| 1-(2-(4-Fluorophenyl)acetyl)thiosemicarbazide | Iodine, Base | This compound |

| 1-(2-(4-Fluorophenyl)acetyl)thiosemicarbazide | Lead (II) Oxide | This compound |

Oxidative Cyclization Approaches

The oxidative cyclization of semicarbazones is a classical and frequently employed strategy for the synthesis of 5-substituted-1,3,4-oxadiazol-2-amines. researchgate.net Semicarbazones, which are readily prepared by the condensation of an aldehyde with semicarbazide, undergo ring closure in the presence of an oxidizing agent.

A variety of oxidizing systems have been utilized for this transformation. For example, bromine in glacial acetic acid in the presence of a catalyst like anhydrous sodium acetate (B1210297) is a common method. researchgate.net More recently, N-bromosuccinimide (NBS) has been used as a milder and safer alternative to liquid bromine for the oxidative cyclization of semicarbazones, often assisted by ultrasound irradiation to enhance reaction rates and yields. figshare.com Another effective, inexpensive, and readily available oxidant for this purpose is ceric ammonium (B1175870) nitrate (B79036) (CAN), which can facilitate the cyclization of semicarbazones under solvent-free conditions at room temperature. asianpubs.orgresearchgate.net

Table 3: Oxidative Cyclization of Semicarbazones

| Semicarbazone Precursor | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde Semicarbazone | Br₂ in CH₃COOH, NaOAc | 5-Substituted-2-amino-1,3,4-oxadiazole | Varies | researchgate.net |

| Aldehyde Semicarbazone | NBS, Ultrasound | 5-Substituted-2-amino-1,3,4-oxadiazole | High | figshare.com |

| Aldehyde Semicarbazone | Ceric Ammonium Nitrate, Solvent-free, RT | 5-Substituted-2-amino-1,3,4-oxadiazole | Varies | asianpubs.orgresearchgate.net |

A transition-metal-free approach for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles involves an iodine-mediated oxidative C-O bond formation. researchgate.netnih.govacs.org This method is highly efficient and scalable, proceeding under mild conditions. nih.gov The reaction typically involves a sequential one-pot process where an aldehyde is first condensed with semicarbazide to form a semicarbazone intermediate in situ. This intermediate then undergoes oxidative cyclization promoted by molecular iodine in the presence of a base such as potassium carbonate. researchgate.net

This methodology is compatible with a wide range of aldehydes, including aromatic, aliphatic, and cinnamic aldehydes, providing access to a diverse library of 2-amino-1,3,4-oxadiazole derivatives. researchgate.netnih.gov The use of iodine as an oxidizing agent is advantageous due to its low cost, low toxicity, and environmental friendliness. jchemrev.com

Table 4: Iodine-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles

| Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Various aromatic aldehydes | Semicarbazide, I₂, K₂CO₃, 1,4-Dioxane | 5-Aryl-2-amino-1,3,4-oxadiazole | High | researchgate.net |

| Various aliphatic aldehydes | Semicarbazide, I₂, K₂CO₃, 1,4-Dioxane | 5-Alkyl-2-amino-1,3,4-oxadiazole | High | researchgate.net |

| Various cinnamic aldehydes | Semicarbazide, I₂, K₂CO₃, 1,4-Dioxane | 5-Styryl-2-amino-1,3,4-oxadiazole | High | nih.gov |

Advanced and Green Chemistry Approaches

Electrochemical Synthesis from N-Acyl Hydrazones

In the context of green chemistry, electrochemical synthesis has emerged as an environmentally benign alternative for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles. niscpr.res.innih.gov This method involves the electrooxidative cyclization of semicarbazones (a class of N-acyl hydrazones) at a platinum electrode. niscpr.res.innih.govepa.gov The electrolysis is typically carried out at room temperature under controlled potential in an undivided cell, avoiding the need for hazardous chemical oxidants. niscpr.res.in

The reaction is performed in a non-aqueous solvent such as acetonitrile (B52724) or acetic acid, with a supporting electrolyte like lithium perchlorate. niscpr.res.innih.gov The proposed mechanism involves the deprotonation of the semicarbazone, followed by two successive one-electron oxidations to form a carbocation. Subsequent intramolecular cyclization via the formation of a carbon-oxygen bond, followed by the loss of a proton, yields the final 2-amino-1,3,4-oxadiazole product. niscpr.res.in This method offers advantages such as mild reaction conditions, high yields, and minimization of chemical waste. nih.gov

Table 5: Electrochemical Synthesis of 2-Amino-1,3,4-oxadiazoles

| Substrate | Electrode | Solvent / Electrolyte | Key Feature | Reference |

|---|---|---|---|---|

| Semicarbazone | Platinum | Acetonitrile / LiClO₄ | Environmentally benign, Room temperature | niscpr.res.in |

| Semicarbazone | Platinum | Acetic Acid / LiClO₄ | Efficient, Controlled potential electrolysis | nih.gov |

One-Pot Synthetic Protocols for 1,3,4-Oxadiazole Derivativesresearchgate.netresearchgate.net

One-pot syntheses for 1,3,4-oxadiazole derivatives are highly valued for their efficiency, reducing the need for isolating intermediates, which in turn saves time, resources, and minimizes waste. These protocols typically involve the condensation of carboxylic acids with hydrazides, followed by a cyclodehydration step, all performed in a single reaction vessel. researchgate.net

A common approach involves the use of a coupling agent to facilitate the initial formation of a diacylhydrazine intermediate from a carboxylic acid and a hydrazide. Subsequently, a dehydrating agent is employed to induce the cyclization that forms the oxadiazole ring. researchgate.net For instance, (hetero)aryl and alkyl carboxylic acids can be condensed with a benzohydrazide (B10538) using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent. The resulting intermediate undergoes a smooth cyclodehydration mediated by tosyl chloride (TsCl) to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net

Other effective combinations for one-pot synthesis include using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and the Burgess reagent as the dehydrating agent. researchgate.net These methods are noted for their good to very good yields and their tolerance of a wide range of functional groups on the starting materials. researchgate.netresearchgate.net

Table 1: Overview of One-Pot Synthetic Reagents for 1,3,4-Oxadiazoles

| Coupling Agent | Dehydrating Agent | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| TBTU | TsCl | Carboxylic Acids, Benzohydrazide | 2-Phenyl-5-substituted-1,3,4-oxadiazoles | researchgate.net |

| HATU | Burgess Reagent | Carboxylic Acids, Hydrazides | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| N-isocyaniminotriphenylphosphorane (NIITP) | Copper Catalyst (for subsequent C-H arylation) | Carboxylic Acids | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

Regioselective Synthesis Strategiesorganic-chemistry.org

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted oxadiazoles, particularly for 2-amino-1,3,4-oxadiazole derivatives like the target compound. The strategic choice of reagents can direct the cyclization of a common intermediate towards one specific constitutional isomer over others. A prime example is the reagent-based cyclization of thiosemicarbazide intermediates. acs.orgnih.gov

The synthesis often begins with the reaction of an acyl hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate possesses the necessary framework to cyclize into either a 2-amino-1,3,4-oxadiazole or a 2-amino-1,3,4-thiadiazole. The outcome is dictated by the choice of the cyclizing agent. acs.orgnih.gov

For instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in a solvent like DMSO typically promotes a cyclodehydration reaction, leading to the formation of the desired 2-amino-1,3,4-oxadiazole ring. acs.orgnih.gov Conversely, employing tosyl chloride (p-TsCl) with a base like triethylamine (B128534) (TEA) in a solvent such as N-methyl-2-pyrrolidone (NMP) tends to favor cyclodesulfurization, resulting in the corresponding 2-amino-1,3,4-thiadiazole. acs.orgnih.gov This reagent-based control provides a powerful tool for achieving skeletal diversity from a single precursor, ensuring the selective synthesis of the desired oxadiazole core. acs.org

Table 2: Reagent-Based Regioselective Cyclization of Thiosemicarbazide Intermediates

| Intermediate | Reagent/Conditions | Product Core Skeleton | Reaction Type | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | Cyclodehydration | acs.orgnih.gov |

| Thiosemicarbazide | p-TsCl, TEA in NMP | 2-Amino-1,3,4-thiadiazole | Cyclodesulfurization | acs.orgnih.gov |

Yield Optimization and Reaction Condition Analysis

Optimizing reaction yields and conditions is paramount for the efficient and scalable synthesis of this compound analogues. The choice of coupling reagent, desulfurizing agent, solvent, and temperature all play significant roles in the outcome of the synthesis, particularly in the cyclization of thiosemicarbazide precursors. luxembourg-bio.com

In the synthesis of 2-amino-1,3,4-oxadiazoles via the cyclodesulfurization of thiosemicarbazides, various coupling reagents can be employed. A comparative study might evaluate reagents like DCC (N,N'-Dicyclohexylcarbodiimide), CDI (Carbonyldiimidazole), and TBTU. In one such investigation, TBTU was identified as a superior coupling reagent, providing an 85% yield when the reaction was conducted in DMF at 50°C with DIEA (N,N-Diisopropylethylamine) as the base. luxembourg-bio.com

The electronic properties of the substituents on the starting materials can also influence reaction yields. For example, in the synthesis of 2-amino-1,3,4-oxadiazoles, the presence of electron-donating groups on the benzhydrazide ring has been observed to result in higher yields compared to electron-withdrawing groups. luxembourg-bio.com This highlights the importance of analyzing the substrate scope to predict and optimize outcomes for specific target molecules.

Table 3: Comparison of Coupling Reagents for 2-Amino-1,3,4-oxadiazole Synthesis

| Coupling Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| TBTU | DIEA | DMF | 50°C | 85 | luxembourg-bio.com |

| DIC | DIEA | DMF | 50°C | 85 | luxembourg-bio.com |

| CDI | DIEA | DMF | 50°C | 63 | luxembourg-bio.com |

| DCC | DIEA | DMF | 50°C | 50 | luxembourg-bio.com |

Purification and Isolation Techniques for this compound Analogues

The final stage of any synthetic procedure is the purification and isolation of the target compound in a high state of purity. For analogues of this compound, standard laboratory techniques are typically employed. njppp.comekb.egniscpr.res.in

Following the completion of the reaction, the crude product often separates from the reaction mixture as a solid, especially if the reaction is cooled or poured into an anti-solvent like crushed ice. niscpr.res.in The initial isolation is then a straightforward process of filtration. The collected solid is usually washed with water to remove inorganic salts and other water-soluble impurities. ekb.egniscpr.res.in

For further purification, recrystallization is the most common method. The choice of solvent is crucial and is determined empirically to find a system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Absolute ethanol (B145695) and methanol are frequently used solvents for recrystallizing 1,3,4-oxadiazole derivatives. njppp.comniscpr.res.in The purity of the final product is then confirmed using analytical techniques such as thin-layer chromatography (TLC), and its structure is elucidated using spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. ekb.egnih.gov

Table 4: Common Purification and Isolation Methods

| Step | Technique | Description | Common Solvents/Reagents | Reference |

|---|---|---|---|---|

| 1. Initial Work-up | Precipitation/Quenching | The reaction mixture is poured onto crushed ice to precipitate the crude product. | Ice, Water, NaHCO₃ solution | niscpr.res.in |

| 2. Isolation | Filtration | The solid crude product is separated from the liquid phase. | Water (for washing) | ekb.egniscpr.res.in |

| 3. Purification | Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Ethanol, Methanol | njppp.comniscpr.res.in |

| 4. Characterization | Spectroscopy & Chromatography | The structure and purity of the final compound are confirmed. | TLC, NMR, IR, Mass Spectrometry | ekb.egnih.gov |

Biological Activities and Pharmacological Mechanisms of Action of 5 4 Fluorobenzyl 1,3,4 Oxadiazol 2 Amine Derivatives

Antimicrobial Spectrum and Potency

Derivatives of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine have demonstrated a broad range of antimicrobial activities, encompassing antibacterial, antifungal, and antimycobacterial effects. The following sections delve into the specifics of their efficacy against various microbial strains.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria.

While specific studies on this compound derivatives are limited, research on structurally similar compounds provides insights into their potential antibacterial activity. For instance, a closely related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391), has demonstrated notable activity against Gram-positive bacteria such as Streptococcus pneumoniae. nih.gov This suggests that the 5-(4-fluorophenyl) moiety is a key contributor to the antibacterial efficacy. Further investigations into N-substituted derivatives of 5-(aryl)-1,3,4-oxadiazol-2-amines have shown that modifications at the amine group can significantly influence the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of a Structurally Similar Compound against a Gram-Positive Bacterium

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Streptococcus pneumoniae | Not specified, but stronger activity than ampicillin | nih.gov |

The activity of 1,3,4-oxadiazole (B1194373) derivatives extends to Gram-negative bacteria. The aforementioned 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibited stronger activity against Escherichia coli and was over 100 times more potent against Pseudomonas aeruginosa compared to ampicillin. nih.gov This highlights the potential of the 4-fluorophenyl-1,3,4-oxadiazole scaffold to overcome the challenges associated with treating Gram-negative infections.

Table 2: Antibacterial Activity of a Structurally Similar Compound against Gram-Negative Bacteria

| Compound | Bacterial Strain | Activity Comparison | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | Over 100 times stronger than ampicillin | nih.gov |

The bacterial ribosome is a well-established target for many antibiotics. Research on a family of acylaminooxadiazoles, which share the core 1,3,4-oxadiazole ring, has revealed that these compounds can inhibit bacterial protein synthesis by binding to the 23S rRNA near the peptidyl-transfer center (PTC). nih.gov This interaction interferes with the process of trans-translation, a critical ribosome rescue mechanism in bacteria. While this study did not specifically investigate this compound derivatives, it provides a plausible mechanism of action for this class of compounds, suggesting that they may function as inhibitors of bacterial protein synthesis.

Antifungal Activity

Derivatives of 1,3,4-oxadiazole have also shown significant promise as antifungal agents. A study focusing on ((N-cyclo-hexyl-N-ethylsulfamoil)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-il) benzamide), designated as LMM6, demonstrated notable activity against the pathogenic yeast Candida albicans. researchgate.net The minimum inhibitory concentration (MIC) for LMM6 against various C. albicans isolates ranged from 8 to 32 µg/mL. nih.gov Another structurally related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, was found to have better antifungal activity against Aspergillus fumigatus than the commercial antifungal drug terbinafine. nih.gov

Table 3: Antifungal Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Activity Comparison | Reference |

|---|---|---|---|---|

| LMM6 | Candida albicans | 8 - 32 | - | researchgate.netnih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Not specified | Better than terbinafine | nih.gov |

Antimycobacterial Activity

The search for new treatments for tuberculosis and other mycobacterial infections is a global health priority. A derivative, ((N-cyclo-hexyl-N-ethylsulfamoil)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-il) benzamide) (LMM6), has been investigated for its activity against various Mycobacterium species. The MIC of LMM6 ranged from 8.27 to 33.07 µM against Mycobacterium tuberculosis. Furthermore, LMM6 showed activity against non-tuberculous mycobacteria, with MIC values of 8.25 µM against M. smegmatis mc2 155, 2.05 µM against M. szulgai, and 66.03 µM against M. kansasii. researchgate.net These findings underscore the potential of this class of compounds in the development of new antimycobacterial agents.

Table 4: Antimycobacterial Activity of a 5-(4-Fluorophenyl)-1,3,4-oxadiazole Derivative (LMM6)

| Mycobacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 8.27 - 33.07 | researchgate.net |

| Mycobacterium smegmatis mc2 155 | 8.25 | researchgate.net |

| Mycobacterium szulgai | 2.05 | researchgate.net |

| Mycobacterium kansasii | 66.03 | researchgate.net |

Anticancer and Cytotoxic Effects

Derivatives based on the this compound structure have demonstrated notable anticancer and cytotoxic activities across a range of human cancer cell lines. This activity is attributed to the versatile 1,3,4-oxadiazole core, which can be modified with various substituents to enhance potency and selectivity against tumor cells. doaj.orgresearchgate.net

A primary indicator of the anticancer potential of these compounds is their ability to inhibit the proliferation of cancer cells. Numerous studies have synthesized and evaluated series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, revealing potent cytotoxic effects. For instance, compounds such as N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine have shown significant growth inhibition against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. Similarly, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine was found to be highly active against the MDA-MB-435 melanoma cell line.

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Research has identified various 1,3,4-oxadiazole derivatives with IC50 values in the low micromolar range against diverse cancer types. For example, a novel series of 1,3,4-oxadiazole thioether derivatives yielded a compound with an outstanding IC50 value of 0.7 µM against the HepG2 liver cancer cell line. nih.gov Another study on quinoline-conjugated 1,3,4-oxadiazoles identified derivatives with potent activity against HepG2 cells, with IC50 values as low as 0.8 µM. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity Measurement | Observed Value | Reference |

|---|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | benthamdirect.com |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22 | benthamdirect.com |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | Percent Growth Inhibition (PGI) | 65.12 | mdpi.com |

| 1,3,4-Oxadiazole Thioether Derivative | HepG2 (Liver Cancer) | IC50 | 0.7 µM | nih.gov |

| Quinolone-conjugated 1,3,4-Oxadiazole | HepG2 (Liver Cancer) | IC50 | 0.8 µM | nih.gov |

| Benzimidazole-1,3,4-oxadiazole Derivative (5n) | HeLa (Cervical Cancer) | IC50 | 0.205 µM | nih.gov |

Beyond direct cytotoxicity, the anticancer effects of this compound derivatives are rooted in their ability to interact with and modulate specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation. ijnrd.org

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Their inhibition is a key strategy in cancer therapy, especially for tumors with existing DNA repair defects. The 1,3,4-oxadiazole scaffold has been identified as a promising framework for developing PARP-1 inhibitors. benthamdirect.comresearchgate.net Studies have shown that 2-thioxo-1,3,4-oxadiazole analogues and other derivatives can induce apoptosis and inhibit PARP. nih.gov For example, certain Mannich bases of 1,3,4-oxadiazole demonstrated high activity against cervical (HeLa) cancer cells, with their mechanism involving PARP cleavage and caspase-3 activation. nih.gov In-silico studies have further supported this, designing novel 1,3,4-oxadiazole derivatives that show a high binding affinity for the PARP-1 active site. benthamdirect.com

The thioredoxin (Trx) system is a major antioxidant system in cells, and its overactivity in cancer cells helps them combat oxidative stress. Thioredoxin reductase (TrxR) is a central enzyme in this system, making it an attractive target for anticancer drugs. frontiersin.orgnih.gov The 1,3,4-oxadiazole core has been incorporated into molecules designed to target this system. globethesis.com Disulfide derivatives bearing the 1,3,4-oxadiazole moiety have been synthesized and shown to possess antiproliferative activities, with the thioredoxin redox system being the intended target. globethesis.com By inhibiting TrxR, these compounds can disrupt the redox balance of cancer cells, leading to increased oxidative stress and subsequent cell death. frontiersin.org

Thymidylate synthase (TS) is a critical enzyme in the synthesis of DNA precursors, and its inhibition is a well-established anticancer mechanism. Research has demonstrated that 1,3,4-oxadiazole derivatives can act as potent inhibitors of TS. One study identified a 1,3,4-oxadiazole derivative that was 30 times more potent than the reference drug 5-fluorouracil (B62378) against liver cancer cells. nih.gov

Histone deacetylases (HDACs) are another important class of enzymes involved in the epigenetic regulation of gene expression. HDAC inhibitors are a recognized class of anticancer agents. The 1,3,4-oxadiazole scaffold has been successfully utilized to create HDAC inhibitors. For instance, (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide was shown to exhibit anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. mdpi.com They are validated targets for cancer chemotherapy. Derivatives incorporating the 1,3,4-oxadiazole ring have been investigated as topoisomerase inhibitors. ijnrd.org For example, imidazopyridinyl-1,3,4-oxadiazole analogues have shown significant growth inhibition across numerous human cancer cell lines, acting as DNA-topoisomerase inhibitors. nih.gov Similarly, benzimidazole-1,3,4-oxadiazole hybrids have been identified as potent Topoisomerase I poisons. nih.gov

Telomerase is an enzyme that maintains the length of telomeres at the ends of chromosomes, enabling the unlimited proliferation of cancer cells. nih.gov Inhibition of telomerase is a promising strategy for cancer treatment. Several series of 1,3,4-oxadiazole derivatives have been developed as telomerase inhibitors. researchgate.netresearchgate.net Quinoline-conjugated 1,3,4-oxadiazoles, for example, have demonstrated potent telomerase inhibitory activity, which correlates with their strong anticancer effects against liver, stomach, and breast cancer cell lines. nih.gov

Modulation of Oncogenic Pathways and Molecular Targets

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor. rjraap.comnih.gov Overexpression of TP is linked to angiogenesis, tumor growth, invasion, and metastasis in various cancers. researchgate.netrjraap.com Consequently, inhibiting this enzyme is a key strategy in the development of novel anticancer agents. rjraap.com

The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the design of potent TP inhibitors. rjraap.comnih.gov Research has shown that various 2,5-substituted 1,3,4-oxadiazole derivatives exhibit significant inhibitory activity against thymidine phosphorylase. For instance, studies on compounds clubbed with indoline (B122111) and hydrazone moieties revealed potent TP inhibition, with some derivatives being significantly more powerful than the standard drug, 7-deazaxanthine. nih.gov Similarly, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have demonstrated high potency against both the breast cancer cell line (MCF-7) and the thymidine phosphorylase enzyme. nih.gov While specific studies focusing solely on this compound are detailed, the broader class of 5-aryl-1,3,4-oxadiazoles consistently shows promise in this area. Molecular docking studies suggest that these inhibitors can interact with allosteric sites of the TP enzyme. semanticscholar.org

Neurological and Central Nervous System Activities

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of neurodegenerative conditions such as Alzheimer's disease, where diminished levels of the neurotransmitter acetylcholine (B1216132) lead to cognitive decline. nih.govacs.orgnih.gov Derivatives of 1,3,4-oxadiazole have emerged as effective inhibitors of both these enzymes. mdpi.com

Studies on various series of 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated moderate to potent dual inhibition of AChE and BChE. mdpi.com For example, a series of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines showed consistent inhibition of AChE with IC50 values ranging from 12.8 to 99.2 µM. mdpi.com The 5-(4-fluorophenyl) substituted derivative, in particular, was among several potent compounds in this series. mdpi.com Another study synthesized C2-glycosyl oxadiazole derivatives and found that N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-amine had the most potent AChE-inhibition activity with an IC50 of 1.61 µM. researchgate.net

The inhibitory potential of these compounds varies based on the substitutions on the aryl ring and the amine group, indicating a clear structure-activity relationship. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

The mechanism by which 1,3,4-oxadiazole derivatives inhibit cholinesterases involves interaction with key sites within the enzyme structure. Molecular docking studies have revealed that these compounds can block the entry to the enzyme's catalytic site. mdpi.com

In AChE, the active site is located at the bottom of a deep and narrow gorge. Inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) at the gorge's entrance. Kinetic and in silico analyses of certain 1,3,4-oxadiazole derivatives indicate that they bind to an allosteric site, interacting with the anionic subsite and the Per-Arnt-Sim (PAS) domain of AChE. nih.govacs.orgnih.gov These interactions, stabilized by hydrogen bonds and π-π stacking, effectively decrease the efficiency of the enzyme. nih.govacs.orgnih.gov This blockade prevents the substrate, acetylcholine, from reaching the catalytic site, thereby inhibiting its hydrolysis. mdpi.com

T-type calcium channels are low voltage-activated channels that play a role in regulating neural excitability. Their dysfunction is implicated in several neurological and psychiatric disorders, including neuropathic pain and epilepsy, making them a valuable target for drug development. nih.govsigmaaldrich.comnih.gov

Research into 2,5-disubstituted 1,3,4-oxadiazole molecules has identified them as selective inhibitors of T-type calcium channels. nih.govsigmaaldrich.com A study focused on synthesizing a library of these derivatives found that certain compounds could selectively inhibit T-type Ca2+ channels over other voltage-gated ion channels. nih.gov For example, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide was identified as a lead compound that selectively inhibits these channels and showed efficacy in a mouse model of seizure-induced death. nih.govsigmaaldrich.com This highlights the potential of the 1,3,4-oxadiazole scaffold in developing therapies for disorders linked to T-type channel hyperactivity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Other Significant Biological Activities

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-inflammatory properties. mdpi.comnih.govmdpi.compsu.edu The anti-inflammatory effect is often evaluated using models such as the carrageenan-induced paw edema assay in rodents. nih.govmdpi.com

In one study, flurbiprofen-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for in vivo anti-inflammatory activity. Several compounds exhibited remarkable activity, with edema inhibition rates comparable to the standard non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. nih.gov For example, one derivative showed an 88.33% inhibition of edema, close to flurbiprofen's 90.01% reduction. nih.gov Molecular docking studies often suggest that the anti-inflammatory mechanism of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. mdpi.commdpi.com Replacing the carboxylic acid group of conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or increase anti-inflammatory activity, potentially with an improved safety profile. mdpi.com

Antiviral Properties

The 1,3,4-oxadiazole nucleus is considered a privileged structure in the development of antiviral agents. arkat-usa.org One of the most notable drugs containing this moiety is Raltegravir, an antiretroviral medication used to treat HIV infection. mdpi.com Research has continually demonstrated the potential of various 1,3,4-oxadiazole derivatives against a range of viruses.

Studies have explored the efficacy of these compounds against plant viruses, such as the Tobacco Mosaic Virus (TMV). For instance, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-TMV activity. One particular compound from this series demonstrated excellent curative effects against TMV. arkat-usa.org

More recently, with the emergence of novel viral threats, the focus has shifted to viruses affecting human health. In the context of the COVID-19 pandemic, researchers investigated the ability of 1,3,4-oxadiazole derivatives to inhibit the replication of the SARS-CoV-2 virus. A study examining several derivatives found that two compounds, in particular, were effective inhibitors of SARS-2, with IC50 values of 15.2 µM and 15.7 µM, respectively. biotechjournal.in This highlights the potential of the 1,3,4-oxadiazole scaffold in the development of treatments for emerging viral diseases. biotechjournal.in

| Compound Class | Target Virus | Key Findings |

| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles | Tobacco Mosaic Virus (TMV) | One derivative showed excellent curative activity. arkat-usa.org |

| 1-(4-Methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives | SARS-CoV-2 | Two compounds (6a and 6b) were identified as potent inhibitors with IC50 values of 15.2 µM and 15.7 µM. biotechjournal.in |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage, and various 1,3,4-oxadiazole derivatives have been investigated for their antioxidant potential. tandfonline.com

One study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their antioxidant activity using multiple assays, including DPPH, NO, H2O2, and LPO methods. One compound, in particular, demonstrated strong antioxidant activity, with an IC50 value of 15.15 μg/mL when compared to the standard, ascorbic acid. tandfonline.com Another investigation into new 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives also revealed significant antioxidant potential. The most potent derivative in this series showed a superior IC50 value (22.3 µM) compared to the ascorbic acid control (111.6 µM) in the DPPH assay. nih.gov

Furthermore, research on 2-amino-5-R-1,3,4-oxadiazoles containing hindered phenol (B47542) fragments has shown that combining these two moieties can create effective antioxidants. The in vitro antioxidant activity of these synthesized 1,3,4-oxadiazoles was found to be higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. researchgate.net

| Derivative Series | Assay | Most Potent Compound's Activity (IC50) | Standard |

| 2,5-disubstituted 1,3,4-oxadiazoles | DPPH, NO, H2O2, LPO | 15.15 µg/mL | Ascorbic Acid tandfonline.com |

| Thiazolidin-4-one analogues with 1,3,4-oxadiazole | DPPH | 22.3 µM | Ascorbic Acid (111.6 µM) nih.gov |

| 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol | In vitro antioxidant study | Higher than standard | 4-methyl-2,6-di-tert-butylphenol researchgate.net |

Analgesic and Anticonvulsant Effects

Derivatives of 1,3,4-oxadiazole have shown significant promise as both analgesic and anticonvulsant agents. mdpi.comnih.gov The structural features of the oxadiazole ring allow for interactions with various biological targets implicated in pain and seizure pathways.

In the realm of analgesia, several studies have reported the pain-relieving effects of these compounds. One study found that certain 1,3,4-oxadiazole derivatives containing halogen substituents on the phenyl ring at the 5-position of the oxadiazole ring were particularly effective, with analgesic activity ranging from 44% to 71%, comparable to the 63.2% activity of acetylsalicylic acid. mdpi.com Another study on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone demonstrated a dose-dependent reduction in nociceptive response in both thermal and chemical pain models in animals. nih.gov

The anticonvulsant activity of 1,3,4-oxadiazole derivatives has been extensively evaluated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. wu.ac.thnih.gov Research has shown that specific substitutions on the oxadiazole ring are crucial for activity. For instance, the introduction of an amino substituent at the 5-position of the 1,3,4-oxadiazole ring has been shown to produce a respectable anticonvulsant effect. nih.gov In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested, with one compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, showing superior anticonvulsant activity (ED50 = 8.9 mg/kg in MES test; 10.2 mg/kg in scPTZ test) compared to the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov The mechanism for this activity is thought to involve the GABAergic system, as the compound showed a potent binding affinity for the GABAA receptor. nih.gov

| Derivative Series | Test Model | Key Findings |

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Tail-flick and Formalin tests | Dose-dependent antinociceptive effects observed. nih.gov |

| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives | Pentylenetetrazole-induced convulsion | An amino substituent at position 5 of the oxadiazole ring conferred respectable anticonvulsant activity. nih.gov |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES and scPTZ tests | Showed potent anticonvulsant activity with ED50 values of 8.9 mg/kg (MES) and 10.2 mg/kg (scPTZ). nih.gov |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Electroconvulsometer test | Demonstrated excellent anticonvulsant activity. ptfarm.pl |

Computational and Theoretical Studies in the Research of 5 4 Fluorobenzyl 1,3,4 Oxadiazol 2 Amine

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Studies on 2-amino-1,3,4-oxadiazole derivatives serve to illustrate the application of these methods in understanding their therapeutic potential.

The analysis of protein-ligand interactions reveals how a compound positions itself within a protein's binding site and which intermolecular forces stabilize the complex. For analogues of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine, docking studies have been performed against various enzymes to elucidate their mechanism of action.

For instance, a study on N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives, including a 4-fluorophenyl analogue, investigated their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov The docking results indicated that these compounds interact non-covalently, blocking the entrance to the enzyme's gorge and catalytic site. nih.gov The long alkyl chain was observed to occupy the hydrophobic gorge of the cholinesterases, while the 5-aryl-1,3,4-oxadiazol-2-amine core remained at the entrance. nih.gov

In another study, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives were docked into the active site of cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation and a target for anticancer agents. researchgate.netresearchgate.net The analysis showed that these compounds formed strong binding interactions within the active site of the CDK-2 protein. researchgate.netresearchgate.net Similarly, docking of 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine against the colchicine (B1669291) binding site of tubulin revealed hydrogen bond formation, a key interaction for stabilization. nih.gov

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

Several studies on 2-amino-1,3,4-oxadiazole derivatives have reported these predicted affinities. For example, the docking of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives against the CDK-2 protein (PDB ID: 2R3J) yielded docking scores ranging from -10.654 to -10.169 kcal/mol for the most effective compounds, which were superior to the reference ligand's score of -9.919 kcal/mol. researchgate.netresearchgate.net In a separate investigation, derivatives of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine were docked against the crystal structure of S. aureus DNA gyrase B (PDB ID: 5JZX), showing binding energies that suggested good inhibitory potential. orientjchem.org The docking of 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine into the tubulin colchicine binding site (PDB ID: 1AS0) resulted in a docking score of -7.295 Kcal/mol. nih.gov

The following table summarizes predicted binding affinities for several 2-amino-1,3,4-oxadiazole analogues against their respective protein targets.

| Compound/Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivative 5a | Cyclin-Dependent Kinase 2 (2R3J) | -10.654 |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivative 5d | Cyclin-Dependent Kinase 2 (2R3J) | -10.169 |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin (1AS0) | -7.295 |

Identifying the specific amino acid residues that interact with a ligand is crucial for understanding the structural basis of its activity and for guiding further structural modifications. Docking studies on 1,3,4-oxadiazole (B1194373) analogues have successfully identified these key residues.

In the study of N-dodecyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with AChE, the dodecyl chain was found to interact with hydrophobic residues lining the enzyme's gorge, such as Trp286 and Tyr341. nih.gov For BChE, interactions were noted with residues like Trp82 and Tyr332. nih.gov For the 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine analogue docked against tubulin, a significant hydrogen bond was identified with the amino acid residue Ala317. nih.gov

The table below details some of the key amino acid residues found to interact with 2-amino-1,3,4-oxadiazole analogues in various docking studies.

| Compound Analogue | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| N-dodecyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | Acetylcholinesterase (AChE) | Trp286, Tyr341 | Hydrophobic |

| N-dodecyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BChE) | Trp82, Tyr332 | Hydrophobic |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | Tubulin (1AS0) | Ala317 | Hydrogen Bond |

Mechanistic Computational Studies

While experimental organic chemistry establishes synthetic routes, mechanistic computational studies provide a deeper, molecular-level understanding of how these reactions occur. Such studies can elucidate reaction pathways, identify intermediates, and analyze the energetic barriers associated with transition states, thereby aiding in the optimization of synthetic methods.

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, the structural class of the title compound, is well-documented. A common and efficient method involves the iodine-mediated oxidative cyclization of semicarbazones. nih.govnih.gov This reaction proceeds from semicarbazide (B1199961) and an appropriate aldehyde, which first condense to form a semicarbazone intermediate. The subsequent addition of iodine in the presence of a base promotes an oxidative carbon-oxygen bond formation, leading to the cyclized 1,3,4-oxadiazole ring. nih.govjchemrev.com

Another established pathway is the cyclodehydration of N-acyl-semicarbazides (hydrazine-1-carboxamides). nih.gov In this approach, a hydrazide is acylated with an isocyanate to form the semicarbazide intermediate, which is then cyclized using a dehydrating agent like p-toluenesulfonyl chloride. nih.gov Computational studies on related heterocyclic formations suggest that such cyclodehydration reactions proceed through the activation of the carbonyl oxygen, followed by an intramolecular nucleophilic attack by the terminal nitrogen, and subsequent dehydration to yield the aromatic oxadiazole ring.

A proposed mechanism for a metal-free synthesis of 1,3,4-oxadiazoles involves the direct annulation of hydrazides with methyl ketones, which is thought to proceed through an oxidative cleavage of C(sp³)–H bonds, followed by cyclization and deacylation. organic-chemistry.org While these mechanisms are proposed based on experimental outcomes, detailed computational elucidation through methods like Density Functional Theory (DFT) would be required to map the precise electronic and structural changes throughout the reaction coordinate.

Transition state analysis is a powerful computational tool for determining the rate-limiting step of a reaction and understanding the factors that influence its kinetics. By calculating the energy of transition states, chemists can predict reaction barriers and explore how catalysts or changes in reaction conditions might lower these barriers to improve yields and reaction times.

For the synthesis of the 1,3,4-oxadiazole core, computational analysis could be applied to the key cyclization step. For example, in the iodine-mediated oxidative cyclization of semicarbazones, DFT calculations could model the structure and energy of the transition state for the intramolecular C-O bond formation. This would provide insight into the role of iodine as an oxidant and how the electronic properties of the substituents on the semicarbazone influence the reaction rate. Similarly, for the cyclodehydration of N-acyl-semicarbazides, transition state analysis could compare the energetic profiles of using different dehydrating agents (e.g., POCl₃, p-toluenesulfonyl chloride), helping to rationalize the selection of the optimal reagent. openmedicinalchemistryjournal.commdpi.com

While the synthetic routes to 2-amino-1,3,4-oxadiazoles are well-established, detailed computational reports featuring explicit transition state analysis for the formation of this compound were not found in the surveyed literature. Such studies would represent a valuable contribution to a more profound understanding of the reaction dynamics for this important class of heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activities. This approach is instrumental in predicting the efficacy of novel molecules and in understanding the molecular features that govern their therapeutic effects.

Derivation of Predictive Models for Biological Efficacy

The development of predictive QSAR models for 1,3,4-oxadiazole derivatives, including those structurally related to this compound, is a key step in identifying promising drug candidates. These models are typically generated using a training set of molecules with known biological activities. For instance, in a study focusing on the anti-inflammatory properties of 2,5-disubstituted 1,3,4-oxadiazoles, Multiple Linear Regression (MLR) was employed to create models that could forecast the anti-inflammatory potential of new derivatives. researchgate.net The robustness and predictive power of these models are rigorously assessed through statistical metrics such as the squared correlation coefficient (r²), which indicates the goodness of fit, and the cross-validated squared correlation coefficient (q²), which measures the model's predictive ability. A high-quality QSAR model, characterized by high r² and q² values, can reliably guide the synthesis of novel compounds with enhanced biological activity. nih.gov

Descriptor-Based Analysis for Activity Correlation

At the heart of QSAR modeling lies the analysis of molecular descriptors, which are numerical representations of a molecule's properties. By correlating these descriptors with biological activity, researchers can decipher the structural requirements for a compound to exert its desired effect. For derivatives of 1,3,4-oxadiazole, a variety of descriptors are considered:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution and dipole moment, which are critical for electrostatic interactions with biological targets.

Steric Descriptors: These pertain to the three-dimensional shape and size of the molecule, influencing how it fits within the binding site of a protein.

Topological Descriptors: These descriptors encode information about the connectivity and branching of atoms within a molecule, providing a simplified representation of its structure.

Thermodynamic Descriptors: These relate to the energetic properties of the molecule, such as its stability and solvation characteristics, which can impact its bioavailability and interactions.

A QSAR study on the antioxidant activity of 1,3,4-oxadiazole derivatives revealed that specific descriptors, such as those related to atomic masses and electronegativities, were positively correlated with antioxidant efficacy. researchgate.net This suggests that for compounds like this compound, modifications that influence these properties could modulate their biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on the Activity of this compound |

|---|---|---|

| Electronic | Partial Atomic Charges | Influences hydrogen bonding and electrostatic interactions with target macromolecules. |

| Steric | Molecular Surface Area | Affects the accessibility of the molecule to the active site of a biological target. |

| Topological | Connectivity Indices | Relates the overall molecular architecture to its biological function. |

| Thermodynamic | Solvation Energy | Impacts the compound's solubility and its ability to partition between aqueous and lipid environments. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the detailed investigation of the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a fundamental understanding of its intrinsic chemical properties, which are closely linked to its biological activity.

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of a related heterocyclic compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the introduction of a trifluoromethyl group was found to decrease the HOMO-LUMO gap, thereby increasing its reactivity. nih.gov Similar calculations for this compound would be invaluable in assessing the electronic impact of the 4-fluorobenzyl substituent.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map is particularly useful for identifying regions that are prone to electrophilic or nucleophilic attack, thus predicting how the molecule might interact with biological receptors.

| DFT Parameter | Significance in Drug Discovery |

|---|---|

| HOMO Energy | Indicates the molecule's propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Provides a measure of the molecule's chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge landscape of the molecule, highlighting potential sites for intermolecular interactions. |

In Silico Bioinformatic Studies for Target Identification and Validation

In silico bioinformatic approaches, particularly molecular docking, are essential for identifying and validating the potential biological targets of a compound. Molecular docking simulations predict the binding conformation and affinity of a small molecule, such as this compound, within the active site of a target protein.

The 1,3,4-oxadiazole scaffold is present in a wide range of biologically active molecules, and molecular docking has been successfully used to explore their interactions with various enzymes. For example, derivatives of 1,3,4-oxadiazole have been docked into the active site of peptide deformylase, a bacterial enzyme, to evaluate their potential as novel antibacterial agents. nih.gov Such studies can elucidate the specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. In another study, molecular docking of 1,3,4-oxadiazole derivatives into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) provided insights into their potential as anticancer agents. mdpi.comnih.gov

For this compound, a systematic in silico approach would involve:

Virtual Screening: Docking the compound against a diverse panel of protein structures to generate a list of potential biological targets.

Binding Mode Analysis: A detailed investigation of the predicted binding poses to understand the key molecular interactions driving the binding affinity.

Target Validation: Correlating the docking results with experimental biological data for a series of analogues to confirm the identified target and to guide the design of more potent and selective compounds.

| Potential Biological Target Class | Relevance for 1,3,4-Oxadiazole Derivatives |

|---|---|

| Kinases | The heterocyclic nature of the oxadiazole core makes it a suitable scaffold for kinase inhibitors. |

| Aromatase | Compounds containing heterocyclic rings have demonstrated inhibitory activity against aromatase, a key target in breast cancer therapy. nih.gov |

| Microbial Enzymes | The 1,3,4-oxadiazole moiety is found in various antimicrobial agents, suggesting its potential to interact with essential microbial enzymes. |

Future Research Directions for 5 4 Fluorobenzyl 1,3,4 Oxadiazol 2 Amine

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The future development of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine and its analogs is intrinsically linked to the innovation of synthetic methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes for 1,3,4-oxadiazoles often rely on harsh reagents and multi-step procedures, which can be both time-consuming and generate significant chemical waste.

Modern synthetic chemistry offers a toolkit of advanced techniques that can be applied to the synthesis of this compound. Microwave-assisted organic synthesis (MAOS) , for instance, has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of 1,3,4-oxadiazole (B1194373) derivatives. rsc.orgnih.gov The application of microwave irradiation can facilitate the key cyclization step in the synthesis, often leading to cleaner reactions with fewer byproducts.

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. umn.eduresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, represent a particularly attractive approach. nih.govekb.eg These methods streamline the synthetic process, minimize waste, and can lead to significant cost savings. The development of a one-pot synthesis for this compound from readily available starting materials would be a significant advancement.

Future research in this area should focus on a comparative analysis of different synthetic approaches, with the goal of identifying the most efficient and sustainable route. A data-driven approach, as illustrated in the table below, will be crucial for this endeavor.

| Synthetic Method | Key Reagents/Conditions | Reported Advantages | Potential for this compound Synthesis |

| Conventional Heating | Phosphorus oxychloride, high temperatures | Well-established | Can be inefficient and generate hazardous waste |

| Microwave-Assisted | Shorter reaction times, polar solvents | Increased yields, reduced byproducts, energy efficient | High potential for rapid and efficient synthesis |

| Green Chemistry | Benign solvents (e.g., water, ethanol), reusable catalysts | Environmentally friendly, reduced waste | Ideal for sustainable and scalable production |

| One-Pot Synthesis | Multi-component reactions | Streamlined process, reduced purification steps | Could significantly improve overall efficiency |

Advanced SAR Studies through Targeted Library Synthesis

A comprehensive understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs of this compound. Future research should move beyond single-molecule synthesis and embrace the power of targeted library synthesis . This approach involves the systematic generation of a collection of structurally related compounds to probe the impact of specific molecular modifications on biological activity.

Key areas for SAR exploration include:

Substitution on the 2-Amino Group: The primary amine at the 2-position of the oxadiazole ring offers a convenient handle for further chemical modification. A library of N-substituted derivatives could be prepared to explore the impact of steric bulk, electronics, and hydrogen bonding potential on biological activity.

Alterations to the 1,3,4-Oxadiazole Core: While the 1,3,4-oxadiazole ring is a key pharmacophore, exploring its bioisosteric replacement with other five-membered heterocycles, such as 1,2,4-oxadiazole (B8745197) or 1,3,4-thiadiazole (B1197879), could lead to compounds with improved properties.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking , will be invaluable tools in guiding the design of these targeted libraries and in interpreting the resulting SAR data. rsc.orgnih.govnih.gov

Deepening Mechanistic Understanding of Biological Activities

While preliminary studies have indicated the potential biological activities of 1,3,4-oxadiazole derivatives, a detailed understanding of the mechanism of action of this compound is still in its infancy. Future research must focus on elucidating the specific molecular targets and cellular pathways through which this compound exerts its effects.

A variety of experimental approaches can be employed to achieve this goal. Biochemical assays can be used to screen the compound against a panel of known enzymes and receptors to identify potential molecular targets. rsc.orgnih.gov For instance, given the prevalence of 1,3,4-oxadiazoles as enzyme inhibitors, assays for kinases, proteases, and other enzyme classes would be a logical starting point. rsc.orgnih.gov

Cell-based assays can provide insights into the cellular processes affected by the compound. Techniques such as cell viability assays, apoptosis assays, and cell cycle analysis can reveal the downstream consequences of target engagement. umn.edu Furthermore, advanced techniques like proteomics and transcriptomics can provide a global view of the changes in protein and gene expression induced by the compound, offering clues to its mechanism of action.

The elucidation of the mechanism of action is a critical step in the drug discovery and development process, as it provides the scientific rationale for its therapeutic application and can help in predicting potential side effects.

Combination Therapies and Multi-Targeting Approaches

The complexity of many diseases, particularly cancer and infectious diseases, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes and to combat the emergence of drug resistance. researchgate.net The 1,3,4-oxadiazole scaffold has shown promise in this regard, with studies demonstrating the potential for synergistic effects when combined with other therapeutic agents. nih.gov

Future research should investigate the potential of this compound in combination with existing drugs. For example, in the context of cancer, it could be evaluated in combination with standard chemotherapeutic agents or targeted therapies. nih.govnih.gov Similarly, for infectious diseases, its efficacy in combination with known antibiotics or antivirals should be explored. researchgate.net

Another exciting avenue of research is the development of multi-target or hybrid molecules . This approach involves the rational design of a single chemical entity that can modulate multiple biological targets simultaneously. rsc.org The 1,3,4-oxadiazole core can serve as a versatile scaffold for the incorporation of different pharmacophores, leading to the creation of novel hybrid compounds with unique pharmacological profiles. nih.gov The design of such multi-target agents based on the this compound structure could lead to more effective and less toxic therapeutic options.

Application in Chemical Biology Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound and its derivatives can be valuable tools for basic research in chemical biology. The development of chemical probes based on this scaffold can aid in the identification and validation of new drug targets and in the study of complex biological processes. nih.gov

For instance, the synthesis of a fluorescently labeled analog of this compound could enable the visualization of its subcellular localization and its interaction with biological targets using fluorescence microscopy. rsc.orgnih.gov Furthermore, the immobilization of the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

The development of such chemical biology tools would not only advance our understanding of the biological activities of this specific compound but also contribute to the broader field of drug discovery by providing new reagents for target identification and validation.

Conclusion

Summary of Key Research Findings on 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

While direct experimental studies on this compound are not extensively detailed in current literature, a substantial body of research on structurally related analogues provides a strong predictive framework for its potential pharmacological activities. The core structure, a 2-amino-1,3,4-oxadiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry, known to be a component in compounds with a wide array of biological effects. ijper.orgnih.gov Research consistently demonstrates that derivatives of this scaffold exhibit significant anticonvulsant, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov

The anticonvulsant potential is particularly noteworthy. Structure-activity relationship (SAR) studies on related series of compounds have indicated that the presence of a 2-amino group on the 1,3,4-oxadiazole (B1194373) ring, combined with a fluorine-substituted benzyl (B1604629) moiety, is correlated with enhanced anticonvulsant activity. nih.govresearchgate.net For instance, a study on 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles found that the introduction of an amino group at position 2 and a fluorine atom at the para position of the benzylthio group resulted in the best anticonvulsant effects. nih.gov This suggests that this compound possesses the key structural features for potential efficacy in seizure models.

In the realm of anti-inflammatory research, 1,3,4-oxadiazole derivatives are frequently investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.com The oxadiazole ring is often used as a bioisostere for carboxylic acid functionalities found in traditional non-steroidal anti-inflammatory drugs (NSAIDs), a strategy that can lead to improved safety profiles. mdpi.commdpi.com Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have reported significant anti-inflammatory activity, suggesting this as a promising area of investigation for the title compound. mdpi.com

The 1,3,4-oxadiazole nucleus is also a core component of many compounds with potent antimicrobial and antibacterial activity. nih.govnih.gov A closely related analogue, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391), demonstrated stronger activity against E. coli and S. pneumoniae than the reference drug ampicillin. nih.gov The presence of the fluorinated ring is a common feature in many active compounds, highlighting the potential of this compound as an antimicrobial agent. nih.gov

| Compound Structure/Class | Observed Pharmacological Activity | Key Structural Features Noted | Reference |

|---|---|---|---|

| 2-Amino-5-(2-((4-fluorobenzyl)thio)phenyl)-1,3,4-oxadiazole | Anticonvulsant | Amino group at C2 and a para-fluoro substituent on the benzyl ring improve activity. | nih.gov |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Antimicrobial | Showed stronger activity against E. coli and S. pneumoniae than ampicillin. | nih.gov |

| Flurbiprofen-based Oxadiazole Derivatives | Anti-inflammatory | Oxadiazole ring acts as a bioisostere for the carboxylic acid group of the parent NSAID. | nih.gov |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Anti-inflammatory (COX Inhibition) | The planar, aromatic oxadiazole ring can act as a linker to orient moieties for binding at COX-2 enzymes. | mdpi.com |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Antimycobacterial | Active against susceptible and drug-resistant M. tuberculosis strains. | nih.gov |

Broader Implications for Medicinal Chemistry and Drug Development

The collective research into the 1,3,4-oxadiazole scaffold has significant implications for the future of drug design and development. The versatility of the 2-amino-1,3,4-oxadiazole core makes it a highly valuable template for generating libraries of compounds with diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com Its utility as a bioisostere for amide and ester groups allows medicinal chemists to modify existing drugs to enhance their pharmacological properties, such as metabolic stability and target binding affinity. nih.govmdpi.com